tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline and piperidine precursors, followed by a spirocyclization reaction. The tert-butyl ester group is introduced to protect the carboxylate functionality during the synthesis.
Preparation of Isoquinoline Precursor: Isoquinoline derivatives can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Preparation of Piperidine Precursor: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through reductive amination of 1,5-diketones.
Spirocyclization Reaction: The key step involves the formation of the spirocyclic structure, typically achieved through a nucleophilic substitution reaction where the isoquinoline and piperidine precursors are combined under basic conditions.
Introduction of tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), organolithium reagents (RLi)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery. Research has shown its potential in developing treatments for neurological disorders and as a ligand in receptor studies.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The spirocyclic structure allows for a high degree of specificity in these interactions, potentially leading to fewer side effects compared to other compounds.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate
- tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-2-carboxylate
Uniqueness
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer improved stability, reactivity, and specificity in its applications, making it a valuable compound for research and industrial use.
This detailed overview provides a comprehensive understanding of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18/h4-7,19H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALRZHJLIMHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677524 | |
Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-80-7 | |
Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.